molecular formula C20H19FN4OS B11263867 N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide

N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide

Cat. No.: B11263867
M. Wt: 382.5 g/mol
InChI Key: GJGHPHAFXOOBEJ-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide is a complex organic compound that features a combination of fluorophenyl, thienyl, pyridazinyl, and piperidinecarboxamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of 2-thienyl hydrazine with a suitable diketone under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the pyridazinyl intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperidinecarboxamide: The final step involves the formation of the piperidinecarboxamide moiety. This can be achieved by reacting the intermediate with piperidine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thienyl and pyridazinyl groups.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Halogenated derivatives at the fluorophenyl or thienyl groups.

Scientific Research Applications

N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Fluorophenyl)-1-[6-(2-thienyl)-3-pyridazinyl]-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic research.

Properties

Molecular Formula

C20H19FN4OS

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H19FN4OS/c21-15-4-1-2-5-16(15)22-20(26)14-9-11-25(12-10-14)19-8-7-17(23-24-19)18-6-3-13-27-18/h1-8,13-14H,9-12H2,(H,22,26)

InChI Key

GJGHPHAFXOOBEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2F)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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